molecular formula C14H15NO2 B397396 N-mesityl-2-furamide

N-mesityl-2-furamide

Cat. No.: B397396
M. Wt: 229.27g/mol
InChI Key: AHFXAWPTJSHKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Mesityl-2-furamide is an amide derivative of 2-furoic acid, where the nitrogen atom of the amide group is substituted with a mesityl (2,4,6-trimethylphenyl) moiety. The mesityl group confers significant steric bulk and aromatic stability, distinguishing it from simpler alkyl-substituted furanamide analogs. The compound’s applications likely span organic synthesis and pharmaceutical intermediates, though specific uses require further study.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27g/mol

IUPAC Name

N-(2,4,6-trimethylphenyl)furan-2-carboxamide

InChI

InChI=1S/C14H15NO2/c1-9-7-10(2)13(11(3)8-9)15-14(16)12-5-4-6-17-12/h4-8H,1-3H3,(H,15,16)

InChI Key

AHFXAWPTJSHKRP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CO2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CO2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of N-mesityl-2-furamide and related compounds:

Compound Substituents on Furan Ring Amide Group Modifications Key Functional Groups Molecular Weight (g/mol)*
This compound None (parent furan) Mesityl (N-linked) Aromatic, bulky substituent ~245.3 (calculated)
N,N-Diethyl-2-furamide None Diethyl (N,N) Alkyl substituents ~183.2 ()
Ranitidine nitroacetamide Dimethylamino, thioethyl Nitroacetamide Thioether, nitro group ~392.5 ()
Ranitidine diamine hemifumarate Dimethylamino, thioethyl Hemifumarate salt Amine, thioether ~334.4 ()

*Molecular weights are calculated or derived from structural formulas in cited sources.

Key Observations :

  • In contrast, ranitidine-related compounds feature sulfur-containing chains (e.g., thioethyl) and charged groups (e.g., hemifumarate salts), enhancing aqueous solubility ().
  • Amide Reactivity : While this compound’s amide group is stabilized by the aromatic mesityl substituent, ranitidine nitroacetamide contains a nitroacetamide moiety, which may exhibit higher electrophilicity due to the electron-withdrawing nitro group ().

Physicochemical Properties

Although explicit data for this compound are unavailable, inferences can be drawn:

Property This compound N,N-Diethyl-2-Furamide Ranitidine Nitroacetamide
Solubility Likely low in water (bulky aromatic substituent) Moderate (polar aprotic solvents) High (due to ionic groups)
Stability High (aromatic stabilization) Moderate (hydrolysis-prone) pH-sensitive ()
Synthetic Utility Intermediate for sterically hindered reactions General amide precursor Pharmaceutical impurity

Notes:

  • Ranitidine-related compounds are often analyzed under controlled pH conditions (e.g., phosphate buffer at pH 7.1), suggesting sensitivity to hydrolysis or degradation ().
  • The mesityl group in this compound may confer resistance to oxidation compared to alkyl-substituted analogs.

Pharmacological and Industrial Relevance

  • This compound: Potential applications in catalysis or materials science due to its steric profile. No direct pharmaceutical use is documented.
  • Ranitidine Analogs : These compounds are impurities or intermediates in ranitidine synthesis, a histamine H2-receptor antagonist (). Their structural complexity (e.g., thioether linkages) underscores the importance of rigorous purity testing in pharmaceuticals.

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